molecular formula C138H260O18 B12652586 Sucrose heptastearate CAS No. 90567-58-1

Sucrose heptastearate

Cat. No.: B12652586
CAS No.: 90567-58-1
M. Wt: 2207.5 g/mol
InChI Key: WKTGPVRCJVGUCH-MYELPBIZSA-N
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Description

Sucrose heptastearate is a sucrose ester, specifically an ester of sucrose and stearic acid. It is a non-ionic surfactant known for its emulsifying properties. This compound is used in various industries, including food, cosmetics, and pharmaceuticals, due to its ability to stabilize emulsions and improve the texture of products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose heptastearate can be synthesized through the esterification of sucrose with stearic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be represented as follows:

Sucrose+Stearic AcidCatalystSucrose Heptastearate+Water\text{Sucrose} + \text{Stearic Acid} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Sucrose+Stearic AcidCatalyst​Sucrose Heptastearate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of enzymatic methods to achieve higher specificity and yield. Lipase enzymes are commonly used to catalyze the esterification process, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Sucrose heptastearate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into sucrose and stearic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide).

Major Products Formed:

    Hydrolysis: Sucrose and stearic acid.

    Transesterification: New ester compounds depending on the alcohol used.

Scientific Research Applications

Sucrose heptastearate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sucrose heptastearate is its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions by forming a protective layer around dispersed droplets, preventing coalescence. The molecular targets include the interfaces of immiscible liquids, where this compound aligns itself to reduce interfacial tension .

Comparison with Similar Compounds

  • Sucrose monostearate
  • Sucrose distearate
  • Sucrose tristearate

Comparison: Sucrose heptastearate is unique due to its higher degree of esterification, which imparts superior emulsifying properties compared to its lower esterified counterparts. This makes it particularly effective in applications requiring strong emulsification and stabilization .

Properties

CAS No.

90567-58-1

Molecular Formula

C138H260O18

Molecular Weight

2207.5 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tri(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate

InChI

InChI=1S/C138H260O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-92-99-106-113-125(140)147-121-124-133(151-128(143)116-109-102-95-88-81-74-67-60-53-46-39-32-25-18-11-4)136(154-131(146)119-112-105-98-91-84-77-70-63-56-49-42-35-28-21-14-7)138(155-124,122-148-126(141)114-107-100-93-86-79-72-65-58-51-44-37-30-23-16-9-2)156-137-135(153-130(145)118-111-104-97-90-83-76-69-62-55-48-41-34-27-20-13-6)134(152-129(144)117-110-103-96-89-82-75-68-61-54-47-40-33-26-19-12-5)132(123(120-139)149-137)150-127(142)115-108-101-94-87-80-73-66-59-52-45-38-31-24-17-10-3/h123-124,132-137,139H,8-122H2,1-7H3/t123-,124-,132-,133-,134+,135-,136+,137-,138+/m1/s1

InChI Key

WKTGPVRCJVGUCH-MYELPBIZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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